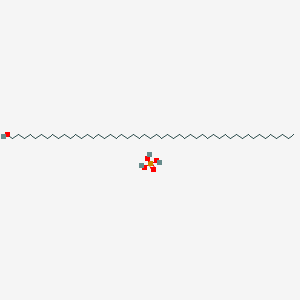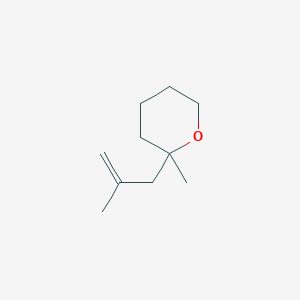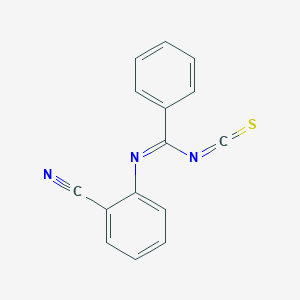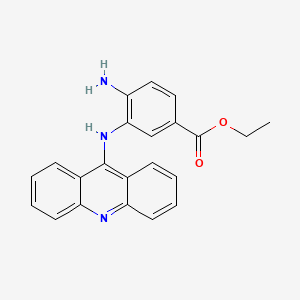
Benzoic acid, 3-(9-acridinylamino)-4-amino-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3-(9-acridinylamino)-4-amino-, ethyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acridine moiety, which is known for its biological activity, making it a subject of study in medicinal chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(9-acridinylamino)-4-amino-, ethyl ester typically involves the reaction of 9-chloroacridine with an appropriate benzoic acid derivative. The process often employs sodium alkoxide solutions, such as sodium methoxide in methanol, sodium ethoxide in ethanol, or sodium propoxide in propanol . The reaction conditions are carefully controlled to ensure the formation of the desired ester compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Benzoic acid, 3-(9-acridinylamino)-4-amino-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the acridine moiety, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield acridine-quinone derivatives, while reduction can produce dihydroacridine compounds. Substitution reactions typically result in modified acridine derivatives with different functional groups attached.
科学的研究の応用
Benzoic acid, 3-(9-acridinylamino)-4-amino-, ethyl ester has several scientific research applications:
作用機序
The mechanism of action of benzoic acid, 3-(9-acridinylamino)-4-amino-, ethyl ester involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting essential biological processes such as replication and transcription . This intercalation can lead to DNA strand breaks and apoptosis in cancer cells. Additionally, the compound may inhibit topoisomerase II, an enzyme critical for DNA replication .
類似化合物との比較
Benzoic acid, 3-(9-acridinylamino)-4-amino-, ethyl ester can be compared with other acridine derivatives such as amsacrine and its analogs. These compounds share similar DNA-intercalating properties but differ in their specific chemical structures and biological activities . For instance:
Amsacrine: Known for its use in chemotherapy, particularly for acute myeloid leukemia.
9-Acridinyl amino acid derivatives: These compounds have shown varying degrees of cytotoxicity against different cancer cell lines, with some being more effective than amsacrine.
The uniqueness of this compound lies in its specific ester functional group, which may influence its solubility, stability, and overall biological activity compared to other acridine derivatives.
特性
CAS番号 |
389827-02-5 |
|---|---|
分子式 |
C22H19N3O2 |
分子量 |
357.4 g/mol |
IUPAC名 |
ethyl 3-(acridin-9-ylamino)-4-aminobenzoate |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-22(26)14-11-12-17(23)20(13-14)25-21-15-7-3-5-9-18(15)24-19-10-6-4-8-16(19)21/h3-13H,2,23H2,1H3,(H,24,25) |
InChIキー |
QRMWRTOFOHMZCC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


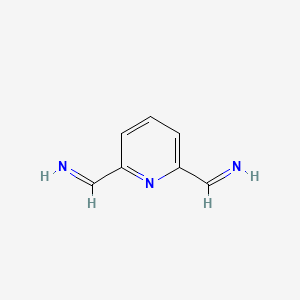


![1-Phosphabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14235432.png)
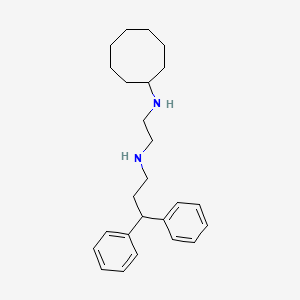

![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
![Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14235470.png)


![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)
